[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid
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Overview
Description
[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a butoxy group containing a methylamino and oxo functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the following steps:
Formation of the Butoxy Intermediate: The initial step involves the preparation of the butoxy intermediate. This can be achieved by reacting 4-hydroxybutanoic acid with methylamine under controlled conditions to form 4-(methylamino)-4-oxobutanoic acid.
Coupling with Phenylboronic Acid: The butoxy intermediate is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of boronic esters or acids.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It is explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or pathways.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the butoxy and methylamino groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the butoxy group, leading to different reactivity and applications.
Uniqueness:
Functional Groups:
Versatility: The compound’s ability to participate in various chemical reactions and its potential in diverse scientific fields highlight its uniqueness compared to simpler boronic acids.
Properties
Molecular Formula |
C11H16BNO4 |
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Molecular Weight |
237.06 g/mol |
IUPAC Name |
[4-[4-(methylamino)-4-oxobutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-13-11(14)3-2-8-17-10-6-4-9(5-7-10)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
FBYKHULOTPWEDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCC(=O)NC)(O)O |
Origin of Product |
United States |
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